molecular formula C28H26N4O4 B11000281 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide

4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide

Cat. No.: B11000281
M. Wt: 482.5 g/mol
InChI Key: UTGKFQAFNYGSBC-UHFFFAOYSA-N
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Description

4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and benzamide moieties

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

4-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]benzamide

InChI

InChI=1S/C28H26N4O4/c29-25(34)18-13-15-19(16-14-18)30-24(33)12-2-1-7-17-31-26-20-8-3-4-9-21(20)28(36)32(26)23-11-6-5-10-22(23)27(31)35/h3-6,8-11,13-16,26H,1-2,7,12,17H2,(H2,29,34)(H,30,33)

InChI Key

UTGKFQAFNYGSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=CC=C(C=C5)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide typically involves a multi-step process. One efficient method involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce isoindoline derivatives.

Scientific Research Applications

4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is unique due to its specific combination of isoindoloquinazoline and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is a synthetic derivative belonging to the class of quinazolinyl-containing benzamides. This class of compounds has garnered attention due to their diverse biological activities, particularly in the field of oncology and medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H27N3O4C_{28}H_{27}N_{3}O_{4}, with a molecular weight of 469.5 g/mol. The structural complexity arises from the isoindoloquinazoline core, which is known for its pharmacological potential.

The primary biological activity of this compound is linked to its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound a candidate for cancer therapy.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-proliferative activity against various cancer cell lines. For instance, derivatives of quinazolinyl-containing benzamides have shown promising results in inhibiting HDAC1 enzymatic activity and cellular proliferation in cancer cell lines such as K562 and Hep3B .

CompoundCell LineIC50 (µM)Mechanism
Compound 11aHut780.25HDAC1 inhibition
Compound 11aK5620.30HDAC1 inhibition
This compoundA549 (xenograft model)Not specifiedAntitumor activity

In Vivo Studies

In vivo studies using xenograft models have demonstrated that compounds similar to this compound exhibit significant tumor growth inhibition. For example, compound 11a showed substantial antitumor activity in A549 tumor xenografts .

Case Studies

One notable study focused on a series of quinazolinyl-containing benzamide derivatives where the lead compound exhibited superior HDAC inhibition compared to established inhibitors like MS-275. The study highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells .

Safety Profile

The safety profile of these compounds is crucial for their therapeutic application. Preliminary assessments indicate acceptable safety margins with no significant toxicity observed in normal human cells during in vitro testing . Further toxicological evaluations are necessary to establish comprehensive safety data.

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